Ethyl Bicyclo[2.2.1]hept-2-ylacetate: Physicochemical Profiling, Stereoselective Synthesis, and Applications
Ethyl Bicyclo[2.2.1]hept-2-ylacetate: Physicochemical Profiling, Stereoselective Synthesis, and Applications
Executive Abstract
Ethyl bicyclo[2.2.1]hept-2-ylacetate (CAS: 35658-04-9), commonly referred to as ethyl 2-norbornylacetate, is a saturated bicyclic ester characterized by its rigid norbornane framework. This unique structural motif imparts distinct physicochemical properties, including restricted conformational flexibility and pronounced lipophilicity. As a Senior Application Scientist, I present this whitepaper to dissect the compound's physical properties, stereochemical synthesis dynamics, mechanistic reactivity, and translational applications across materials science, fragrance development, and medicinal chemistry.
Physicochemical and Structural Profiling
The bicyclo[2.2.1]heptane (norbornane) core of this ester forces the molecule into a rigid, cage-like conformation. This structural rigidity directly influences its macroscopic physical properties. The lack of flexible alkyl chains reduces the degrees of freedom, which slightly elevates the boiling point compared to acyclic isomers of similar molecular weight, while the hydrophobic hydrocarbon bulk renders it virtually insoluble in aqueous media.
The quantitative physicochemical data is summarized in the table below, sourced from validated chemical safety and property databases [1] and [2].
| Property | Value / Description |
| Chemical Name | Ethyl bicyclo[2.2.1]hept-2-ylacetate |
| CAS Number | 35658-04-9 |
| Molecular Formula | C₁₁H₁₈O₂ |
| Molecular Weight | 182.26 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 234.6 °C (at 760 mmHg) |
| Density | ~0.9 g/cm³ |
| Refractive Index | ~1.45 |
| Flash Point | 88.9 °C |
| Solubility | Soluble in ethanol, ether, and organic solvents; insoluble in water |
Stereochemical Dynamics in Synthesis
The synthesis of ethyl bicyclo[2.2.1]hept-2-ylacetate is predominantly achieved via the catalytic hydrogenation of its unsaturated precursor, ethyl bicyclo[2.2.1]hept-2-ene-2-carboxylate.
The Causality of Stereoselectivity: The rigid bicyclic norbornene framework dictates the stereochemical outcome of the hydrogenation. The methylene bridge at C7 creates significant steric hindrance on the endo face (the concave side) of the molecule. Consequently, when the molecule adsorbs onto the surface of a palladium or platinum catalyst, it does so preferentially via the less hindered exo face. This phenomenon, known as steric approach control , forces the addition of hydrogen from the exo face, resulting in a diastereomeric mixture where the exo isomer predominates (typically 70–80%) 1 [5].
Stereoselective catalytic hydrogenation pathway of ethyl bicyclo[2.2.1]hept-2-ylacetate.
Mechanistic Reactivity Profile
As an ester, ethyl bicyclo[2.2.1]hept-2-ylacetate readily undergoes hydrolysis, transesterification, and potential oxidation at the bicyclic scaffold. The most critical reaction in synthetic workflows is its hydrolysis to yield 2-norbornaneacetic acid2[4].
Hydrolysis Causality: Under basic conditions (saponification), the hydroxide ion acts as a strong nucleophile, attacking the electron-deficient carbonyl carbon to form a tetrahedral intermediate. The collapse of this intermediate expels the ethoxide leaving group, irreversibly forming the resonance-stabilized carboxylate anion, which is subsequently protonated to yield the free acid.
Mechanistic pathway of ester hydrolysis for ethyl bicyclo[2.2.1]hept-2-ylacetate.
Translational Applications
The unique architecture of the norbornyl group makes this compound highly valuable across multiple disciplines 3 [3]:
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Fragrance Industry: The rigid conformation limits the entropic penalty upon binding to olfactory receptors. This "locked" geometry ensures highly specific receptor interactions, translating to a distinct, long-lasting pleasant aroma profile.
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Polymer Chemistry: When utilized as a comonomer or pendant group in polymerization, the bulky norbornane core restricts the rotational freedom of the polymer backbone. This causality directly increases the glass transition temperature ( Tg ), yielding plastics and fibers with superior thermal stability and mechanical rigidity.
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Pharmaceutical Development: In medicinal chemistry, the bicyclic ring acts as a lipophilic bioisostere. Incorporating this bulky group into drug candidates enhances membrane permeability and provides steric shielding against rapid metabolic degradation by cytochrome P450 enzymes.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checks directly into the workflow to confirm reaction success and causality.
Protocol A: Synthesis via Fischer Esterification
Objective: Synthesize ethyl bicyclo[2.2.1]hept-2-ylacetate from 2-norbornaneacetic acid.
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Reaction Setup: In a 250 mL round-bottom flask, dissolve 50 mmol of 2-norbornaneacetic acid in 100 mL of absolute ethanol. Add 1 mL of concentrated sulfuric acid ( H2SO4 ) as a catalyst.
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Azeotropic Distillation (Causality): Attach a Dean-Stark apparatus filled with toluene. Why? Esterification is an equilibrium reaction. By continuously removing the water byproduct azeotropically, Le Chatelier’s principle dictates that the equilibrium is driven entirely toward the ester product, maximizing yield.
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Reflux & In-Process Validation: Reflux the mixture at 90 °C for 4 hours. Validate reaction progression using Thin-Layer Chromatography (TLC) (Hexane:EtOAc 8:2). Validation Check: The disappearance of the highly polar acid spot (low Rf) and the emergence of the non-polar ester spot (high Rf) confirms complete conversion.
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Workup: Cool to room temperature, neutralize the acid catalyst with saturated aqueous NaHCO3 , and extract with diethyl ether (3 x 50 mL). Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
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Final Validation: Analyze the crude product via GC-MS to confirm the molecular weight (m/z 182) and quantify the exo/endo diastereomeric ratio.
Protocol B: Base-Catalyzed Hydrolysis (Saponification)
Objective: Cleave the ester to recover the free bicyclic acid.
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Reaction Setup: Dissolve 20 mmol of ethyl bicyclo[2.2.1]hept-2-ylacetate in 30 mL of THF/Water (1:1 v/v).
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Nucleophilic Addition: Add 40 mmol of Lithium Hydroxide ( LiOH⋅H2O ). Stir at room temperature for 12 hours. Causality: The hydroxide ion acts as a hard nucleophile, attacking the carbonyl carbon to irreversibly cleave the ester bond into ethanol and the lithium carboxylate salt.
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In-Process Validation: Monitor via TLC. The complete disappearance of the UV-inactive, high-Rf ester spot indicates successful saponification.
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Acidification & Recovery: Acidify the aqueous layer with 1M HCl to pH 2. Causality: Protonation converts the water-soluble carboxylate salt back into the hydrophobic free acid, causing it to precipitate or partition into an organic extraction solvent (e.g., dichloromethane).
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Final Validation: Confirm the structure and purity of the recovered 2-norbornaneacetic acid via 1H -NMR, looking for the disappearance of the characteristic ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).
References
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XiXisys . GHS 11 (Rev.11) SDS: Ethyl bicyclo[2.2.1]hept-2-ylacetate (CAS: 35658-04-9). Available at:[Link]
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ResearchGate . Liquid-phase hydrogenation of norbornene compounds. Stereochemistry, kinetics and mechanism. Available at:[Link]
